Estrone, p-nitrobenzoate
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Overview
Description
Estrone, p-nitrobenzoate is a derivative of estrone, a naturally occurring estrogen hormone. This compound is synthesized by esterifying estrone with p-nitrobenzoic acid. The addition of the p-nitrobenzoate group modifies the chemical properties of estrone, making it useful for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of estrone, p-nitrobenzoate typically involves the esterification of estrone with p-nitrobenzoic acid. One common method involves the use of p-nitrobenzoyl chloride and a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction is carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Estrone, p-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield estrone and p-nitrobenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium azide in methanol at elevated temperatures.
Reduction: Hydrolysis using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
- p-Aminobenzoate derivatives.
Reduction: Estrone and p-nitrobenzoic acid.
Substitution: Various substituted estrone derivatives depending on the nucleophile used.
Scientific Research Applications
Estrone, p-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential use in hormone replacement therapy and as a model compound for studying estrogenic activity.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
Estrone, p-nitrobenzoate exerts its effects by interacting with estrogen receptors in target tissues. The compound binds to the estrogen receptor, causing a conformational change that allows the receptor to dimerize and translocate to the nucleus. Once in the nucleus, the receptor complex binds to estrogen response elements (ERE) on DNA, regulating the transcription of specific genes involved in various physiological processes .
Comparison with Similar Compounds
Estrone, p-nitrobenzoate can be compared with other estrone derivatives such as:
Estrone acetate: Another esterified form of estrone, used in hormone replacement therapy.
Estrone sulfate: A sulfate conjugate of estrone, commonly found in the bloodstream and used as a biomarker for estrogenic activity.
Estradiol: A more potent estrogen compared to estrone, used in various therapeutic applications.
This compound is unique due to the presence of the p-nitrobenzoate group, which imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
41623-27-2 |
---|---|
Molecular Formula |
C25H25NO5 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C25H25NO5/c1-25-13-12-20-19-9-7-18(31-24(28)15-2-5-17(6-3-15)26(29)30)14-16(19)4-8-21(20)22(25)10-11-23(25)27/h2-3,5-7,9,14,20-22H,4,8,10-13H2,1H3 |
InChI Key |
HSVAEISJKGHUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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